Bienvenue dans la boutique en ligne BenchChem!

N-Oxalylglycine

Prolyl 4-hydroxylase Collagen biosynthesis Cell-free assays

N-Oxalylglycine (NOG) is a cell-permeable, amide analogue of α-ketoglutarate (α-KG). It functions as a competitive, broad-spectrum inhibitor of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, encompassing the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes PHD1 and PHD2, with reported IC50 values of 2.1 µM and 5.6-11.2 µM, respectively, as well as Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) such as JMJD2A, JMJD2C, and JMJD2E.

Molecular Formula C4H5NO5
Molecular Weight 147.09 g/mol
CAS No. 148349-66-0
Cat. No. B118758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oxalylglycine
CAS148349-66-0
Synonymsdimethyloxalylglycine
DMOG cpd
glycine, N-(carboxycarbonyl)-
N-(carboxycarbonyl)glycine
N-oxalylglycine
oxaloglycine
oxalylglycine
oxamic acid, (carboxymethyl)-
Molecular FormulaC4H5NO5
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NC(=O)C(=O)O
InChIInChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyBIMZLRFONYSTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Oxalylglycine (NOG, CAS 148349-66-0): Baseline Profile for Research and Industrial Procurement


N-Oxalylglycine (NOG) is a cell-permeable, amide analogue of α-ketoglutarate (α-KG) [1]. It functions as a competitive, broad-spectrum inhibitor of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases, encompassing the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes PHD1 and PHD2, with reported IC50 values of 2.1 µM and 5.6-11.2 µM, respectively, as well as Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) such as JMJD2A, JMJD2C, and JMJD2E . Its central mechanism involves occupying the 2-OG binding pocket and chelating the active-site Fe(II) ion, making it a foundational tool compound for studying hypoxic signaling and chromatin modifications [1].

The Procurement Risk: Why N-Oxalylglycine Cannot Simply Be Replaced by Its Prodrug DMOG or Selective PHD Inhibitors


Selecting N-Oxalylglycine (NOG) over its widely-used dimethyl ester prodrug, dimethyloxalylglycine (DMOG), or more selective PHD inhibitors is a non-trivial decision dictated by fundamental differences in their target engagement range, activation requirements, and cytotoxicity profiles. DMOG is not a direct enzyme inhibitor; it requires hydrolytic conversion to methyl-oxalylglycine (MOG) and transport via the monocarboxylate transporter 2 (MCT2) to elevate intracellular NOG concentrations, a process that can inadvertently inhibit glutaminolysis enzymes and cause MCT2-dependent cytotoxicity [1] [2]. Conversely, highly selective PHD inhibitors like IOX2 are unsuitable for studies requiring the simultaneous inhibition of multiple 2-OG dependent enzyme families (e.g., PHDs and JmjC KDMs) [3]. The quantitative evidence below details exactly when and why NOG is the scientifically requisite compound.

Quantitative Head-to-Head Evidence Guide for N-Oxalylglycine Selection


Evidence 1: NOG vs DMOG – Direct Enzyme Inhibition Capability in Cell-Free Systems

N-Oxalylglycine (NOG) is a direct-acting competitive inhibitor of purified prolyl 4-hydroxylase, a critical enzyme in collagen maturation. In stark contrast, its prodrug dimethyloxalylglycine (DMOG) shows no inhibitory activity against the purified enzyme, confirming that DMOG cannot substitute for NOG in cell-free experimental systems [1].

Prolyl 4-hydroxylase Collagen biosynthesis Cell-free assays

Evidence 2: NOG vs DMOG – Divergent Renal Transporter Handling for In Vivo Study Design

The renal organic anion transporter 1 (OAT1) handles NOG and DMOG in a fundamentally different manner. NOG significantly inhibits p-aminohippurate (PAH) uptake by OAT1 and is itself a translocated substrate, whereas DMOG does not inhibit PAH uptake significantly and thus does not interact with OAT1 as a substrate [1].

OAT1 Renal physiology Pharmacokinetics

Evidence 3: NOG vs IOX2 – A Fundamentally Different Selectivity Profile Defining Experimental Utility

A selectivity profiling panel directly comparing NOG and IOX2 reveals opposing utility: NOG is a pan-2-OG dioxygenase inhibitor with broad activity (PHD2 IC50: 11.2 µM; JMJD2A IC50: 0.2 µM), whereas IOX2 is a highly selective PHD2 inhibitor (PHD2 IC50: 0.022 µM; JMJD2A IC50: 100 µM), achieving a >4,500-fold selectivity window for PHD2 over JMJD2A [1].

PHD2 JmjC demethylase Selectivity profiling

Evidence 4: NOG vs 2,4-PDCA – Differential Inhibitory Fingerprint Across the 2-OG Dioxygenase Family

A comparative panel of 2-OG dioxygenase inhibition reveals that NOG and pyridine-2,4-dicarboxylic acid (2,4-PDCA) exhibit distinctly different inhibitory fingerprints. NOG is a more potent inhibitor of Factor Inhibiting HIF (FIH) than PHD2 (FIH IC50: 0.36 µM vs PHD2 IC50: 12.3 µM), whereas 2,4-PDCA shows comparable potency against FIH and PHD2 (FIH IC50: 5.0 µM vs PHD2 IC50: 5.3 µM) [1].

2,4-PDCA FIH KDM4A JMJD5

Evidence 5: Cellular Consequences of Prodrug Activation – Why Direct NOG Use Avoids DMOG's Off-Target Cytotoxicity

The prodrug DMOG is rapidly hydrolyzed in cell culture media to MOG, which is then transported into cells via MCT2. This process can generate intracellular NOG concentrations that are sufficient to inhibit glutaminolysis enzymes (e.g., glutamate dehydrogenase), suppress mitochondrial respiration, and cause cytotoxicity [1] [2]. These pleiotropic effects confound the interpretation of HIF-dependent processes, a problem avoided by the direct extracellular application of NOG, which mediates effects via cell-surface or transporter-mediated mechanisms without the same intracellular accumulation route.

MCT2 Glutaminolysis Cytotoxicity Prodrug

Defined Application Scenarios for N-Oxalylglycine Based on Comparative Evidence


Application 1: Pan-Dioxygenase Inhibition in Cell-Free Biochemical and Structural Studies

Based on Evidence 1 and 3, NOG is the unequivocal choice for cell-free enzymatic assays requiring the direct inhibition of PHDs, FIH, and JmjC KDMs in purified or reconstituted systems. Unlike DMOG, which is inactive on purified enzymes [1], NOG acts as a direct competitive inhibitor. Its broad-spectrum activity profile (Evidence 3) enables simultaneous engagement of multiple 2-OG dioxygenase targets in biochemical cocktails [2]. This is critical for X-ray crystallography studies where NOG serves as a stable 2-OG mimetic to trap enzyme-substrate complexes [3].

Application 2: HIF Pathway Studies Requiring FIH-Selective Over PHD Inhibition

When the research objective is to dissect the specific role of Factor Inhibiting HIF (FIH) with minimal perturbation of PHD2 activity, NOG is the inhibitor of choice. As shown in Evidence 4, NOG exhibits ~34-fold selectivity for FIH over PHD2 (FIH IC50: 0.36 µM vs PHD2 IC50: 12.3 µM) [1]. This contrasts with 2,4-PDCA, which inhibits both enzymes near-equipotently. Researchers investigating the HIF-1α C-terminal transactivation domain regulation should therefore select NOG over 2,4-PDCA to achieve cleaner target engagement within the HIF hydroxylase cascade.

Application 3: Pharmacokinetic and Renal Transporter Studies

For studies investigating the renal handling of 2-OG analogue inhibitors, NOG is specifically required over DMOG. As demonstrated by Evidence 2, NOG is a substrate of the organic anion transporter OAT1, which mediates its uptake across the basolateral membrane of proximal tubule cells [1]. DMOG does not interact with this transporter and thus cannot model OAT1-dependent renal clearance mechanisms [1]. This distinction is essential for preclinical development of PHD inhibitor-based therapies where renal transporter interactions influence dosing and toxicity.

Application 4: Deconvolution of HIF-Dependent and HIF-Independent Cellular Effects

To avoid the confounding cytotoxicity and metabolic disruption associated with the DMOG prodrug, investigators should employ NOG in studies requiring clean readouts of HIF-dependent gene expression and cellular phenotypes. Evidence 5 highlights that DMOG-derived intracellular NOG accumulation via MCT2 can inhibit glutaminolysis and suppress mitochondrial respiration independently of HIF stabilization [1] [2]. Direct use of NOG in short-term cell-based assays, where membrane permeability is sufficient but intracellular concentrations remain below the threshold for glutaminolysis inhibition, can help isolate HIF-mediated effects from metabolic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Oxalylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.